molecular formula C24H21FN2O4 B2952403 (Z)-N-(1-(5-(4-fluorophenyl)furan-2-yl)-3-morpholino-3-oxoprop-1-en-2-yl)benzamide CAS No. 301312-65-2

(Z)-N-(1-(5-(4-fluorophenyl)furan-2-yl)-3-morpholino-3-oxoprop-1-en-2-yl)benzamide

Cat. No.: B2952403
CAS No.: 301312-65-2
M. Wt: 420.44
InChI Key: HLAJQCQLJLESQU-PGMHBOJBSA-N
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Description

This compound features a (Z)-configured enamide core linked to a 5-(4-fluorophenyl)furan-2-yl moiety, a morpholino group, and a benzamide substituent. The Z-configuration ensures spatial alignment critical for intermolecular interactions, while the 4-fluorophenyl group introduces electron-withdrawing effects that may enhance stability and binding affinity. The morpholino ring, a six-membered amine-oxygen heterocycle, improves aqueous solubility compared to linear amines, a common strategy in drug design.

Properties

IUPAC Name

N-[(Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O4/c25-19-8-6-17(7-9-19)22-11-10-20(31-22)16-21(24(29)27-12-14-30-15-13-27)26-23(28)18-4-2-1-3-5-18/h1-11,16H,12-15H2,(H,26,28)/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAJQCQLJLESQU-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)F)/NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(1-(5-(4-fluorophenyl)furan-2-yl)-3-morpholino-3-oxoprop-1-en-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing data from various studies, including structure-activity relationships (SAR), efficacy against specific pathogens, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a furan ring, a morpholino group, and a benzamide moiety. Its synthesis typically involves the coupling of furan derivatives with morpholine and benzamide precursors, utilizing methods such as palladium-catalyzed cross-coupling reactions. The unique structural components are believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance:

  • Mechanism of Action : The compound targets the cell division protein FtsZ in bacteria. Inhibition of FtsZ disrupts bacterial cell division, leading to bactericidal effects. The minimal inhibitory concentration (MIC) for related compounds has been reported as low as 5 µg/mL against Staphylococcus aureus strains, including methicillin-resistant strains (MRSA) .
CompoundMIC (µg/mL)Target Pathogen
Compound A5MSSA
Compound B10MRSA
(Z)-N-(...)TBDTBD

Antiviral Activity

Additionally, certain derivatives have shown promising antiviral activity. For example, compounds with similar morpholino structures exhibited EC50 values ranging from 2.29 to 6.16 μM against enteroviruses, indicating significant antiviral potential .

Anticancer Activity

The compound's potential as an anticancer agent is also under investigation. Studies on structurally related compounds have demonstrated cytotoxic effects against various cancer cell lines. The therapeutic index (TI), which measures the safety margin of the drug, is an essential parameter in evaluating anticancer efficacy.

Case Studies

  • Antibacterial Efficacy : A study involving derivatives targeting FtsZ showed that modifications in the structure significantly influenced antibacterial potency. The retention of specific functional groups was crucial for maintaining activity against MRSA .
  • Antiviral Studies : Research on hinged aromatic compounds indicated that those containing morpholine exhibited superior antiviral activity compared to other configurations, reinforcing the importance of this moiety in drug design .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its chemical structure:

  • Furan Ring : Essential for interaction with target proteins.
  • Morpholino Group : Enhances solubility and bioavailability.
  • Benzamide Moiety : Critical for binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of Z-enamide derivatives with furan-phenyl backbones. Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural Comparison of Z-Enamide Derivatives

Compound Name Furan Substituent Amine Group Benzamide Substituent Key Differences
Target Compound 5-(4-fluorophenyl) Morpholino None (plain benzamide) Baseline structure
N-{(1Z)-3-(Allylamino)-1-[5-(3-chlorophenyl)-2-furyl]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide 5-(3-chlorophenyl) Allylamino 4-methoxy - Chlorine vs. fluorine : Chlorine’s larger size and stronger electron-withdrawing effect may alter binding kinetics.
- Allylamino vs. morpholino : Linear allylamino reduces solubility; morpholino enhances it.
- 4-methoxybenzamide : Methoxy adds steric bulk and electron-donating effects.
N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(3-methoxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide 5-(3-chlorophenyl) 3-Methoxypropylamino 4-methoxy - 3-Methoxypropylamino : Combines linear amine with methoxy, balancing solubility and lipophilicity.
- Dual methoxy groups : Enhanced electron donation may reduce metabolic stability.

Key Insights from Structural Variations

Substituent Effects on the Furan Ring: The 4-fluorophenyl group in the target compound offers moderate electron withdrawal and smaller steric hindrance compared to 3-chlorophenyl analogs. Fluorine’s electronegativity may improve binding precision in hydrophobic pockets, whereas chlorine’s larger size could enhance van der Waals interactions .

Amine Group Modifications: Morpholino (target compound) vs. Allylamino/3-Methoxypropylamino (analogs): Cyclic morpholino improves solubility and metabolic stability by reducing oxidative deamination. Linear amines (e.g., allylamino) may confer higher membrane permeability but lower solubility .

Benzamide Substituents :

  • The target compound’s unsubstituted benzamide minimizes steric hindrance, favoring interactions with flat binding sites. In contrast, 4-methoxybenzamide analogs (e.g., ) introduce steric bulk and electron-donating effects, which could modulate target selectivity or metabolic pathways.

Research Findings and Theoretical Implications

While direct comparative pharmacological data for these compounds are unavailable in the provided evidence, inferences can be drawn from structural trends:

  • Solubility: Morpholino-containing derivatives likely exhibit superior aqueous solubility compared to allylamino or methoxypropylamino analogs, critical for oral bioavailability.
  • Target Affinity : Fluorophenyl groups may enhance binding specificity to enzymes or receptors sensitive to electron-deficient aromatics, whereas chlorophenyl groups could favor broader hydrophobic interactions.
  • Metabolic Stability: Methoxy groups (e.g., in ) may increase susceptibility to cytochrome P450-mediated demethylation, whereas morpholino rings resist common metabolic pathways.

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